4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'CPB' and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of CPB is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. CPB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. CPB has also been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways.
Biochemical and Physiological Effects:
CPB has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. CPB has also been found to inhibit the growth of fungi and bacteria. Additionally, CPB has been found to protect against oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CPB is its potential use as a therapeutic agent in various diseases. CPB has been found to have anticancer, antifungal, and antibacterial properties, which makes it a promising candidate for drug development. However, one of the limitations of CPB is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of CPB. One direction is the development of more efficient synthesis methods for CPB. Another direction is the study of CPB's potential use as a therapeutic agent in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of CPB and its effects on cellular processes.
Synthesemethoden
CPB has been synthesized using various methods. One of the most common methods is the reaction between 4-chlorobenzoic acid and 4-(pyrrolidin-1-ylcarbonyl)phenyl isothiocyanate in the presence of a base such as triethylamine. This method yields CPB in good yield and purity.
Wissenschaftliche Forschungsanwendungen
CPB has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. CPB has also been studied for its antifungal and antibacterial properties. Additionally, CPB has been studied for its potential use as a neuroprotective agent, as it has been found to protect against oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide |
---|---|
Molekularformel |
C19H18ClN3O2S |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
4-chloro-N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H18ClN3O2S/c20-15-7-3-13(4-8-15)17(24)22-19(26)21-16-9-5-14(6-10-16)18(25)23-11-1-2-12-23/h3-10H,1-2,11-12H2,(H2,21,22,24,26) |
InChI-Schlüssel |
LEMOZCDBDQXBGK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.